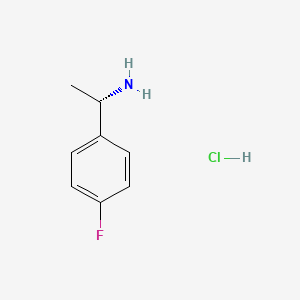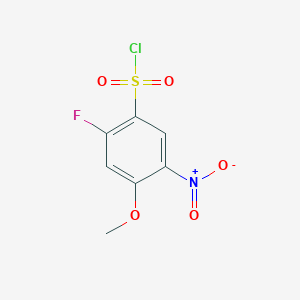
2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO5S . It has a molecular weight of 269.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO5S/c1-15-6-2-4(9)7(16(8,13)14)3-5(6)10(11)12/h2-3H,1H3 . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom .Aplicaciones Científicas De Investigación
Sulfonamides and Carbamates Synthesis
The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized from 1,2-difluoro-4-nitrobenzene. A series of new sulfonamides and carbamates were synthesized by reacting substituted aryl sulfonyl chlorides with this precursor. These compounds, especially sulfonamide derivatives, demonstrated potent antifungal and antimicrobial activities. Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, showing good binding affinities and forming hydrogen bonds with surrounding amino acids at the active site (Janakiramudu et al., 2017).
Synthesis of Isomeric Fluoronitrobenzene-Sulfonyl Chlorides
A method for synthesizing isomeric fluoronitrobenzenesulfonyl chlorides was described, starting from difluoronitrobenzenes. The synthesis involved a regioselective reaction with phenylmethanethiol, followed by oxidative cleavage to produce the sulfonyl chlorides. The synthetic utility of these compounds was demonstrated through the sequential functionalization of 2-fluoro-6-nitrobenzenesulfonyl chloride (Zhersh et al., 2010).
Molecular Structure and Spectroscopic Studies
Gas-phase Electron Diffraction and Quantum Chemical Study
A detailed structural analysis of the 4-nitrobenzene sulfonyl chloride molecule was conducted using gas-phase electron diffraction and quantum chemical studies. Various structural parameters and internal rotation barriers were calculated, providing insights into the molecular structure and the position of functional groups relative to the benzene ring plane (Petrov et al., 2009).
Vibrational Spectroscopic and Quantum Chemical Studies
4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives were extensively studied using spectroscopic (FTIR spectra) and theoretical methods. Parameters like molecular geometry, HOMO, LUMO, and nonlinear optical activity (NLO) values were calculated, providing insights into the chemical significance of sulfonyl chloride and its derivatives (Nagarajan & Krishnakumar, 2018).
Chemical Reactivity and Applications
SuFEx Clickable Reagent for Isoxazole Synthesis
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new fluorosulfonylation reagent, was developed, functioning as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles was realized through a cycloaddition, providing a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups. These include amines, alcohols, and thiols, which can react with the sulfonyl chloride group to form sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .
Mode of Action
The compound’s mode of action involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction with a nucleophile, such as an amine, alcohol, or thiol, to form a new bond .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the reaction of the sulfonyl chloride group with nucleophiles. This can lead to the synthesis of a wide range of sulfonamide, sulfonic ester, and sulfonic thioester derivatives .
Action Environment
The action of 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the compound to exhibit its reactivity. Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the yield of the reaction .
Propiedades
IUPAC Name |
2-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)7(16(8,13)14)3-5(6)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGWIXAJMHPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



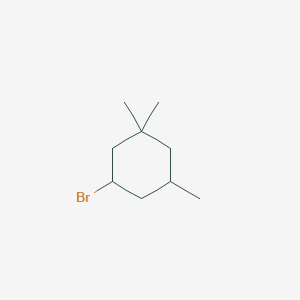
![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)
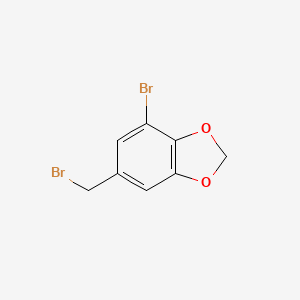
![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)
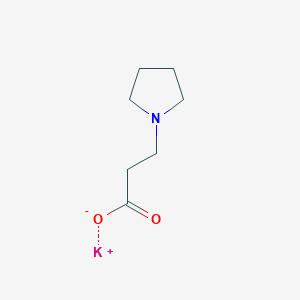

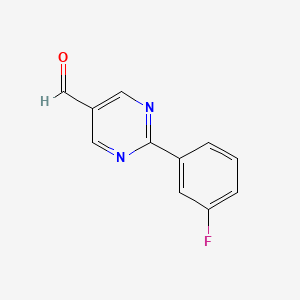
![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)
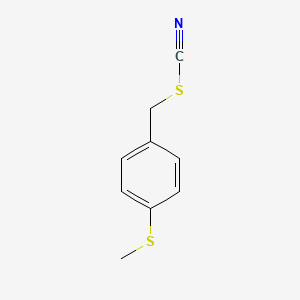
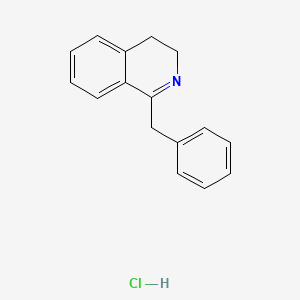
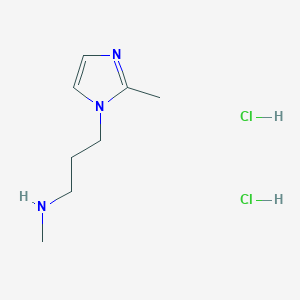
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)
